N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide
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Overview
Description
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its complex structure, which includes a benzoxazole ring, a chlorinated phenyl group, and a dinitrobenzamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 5-chloro-2-carboxybenzoic acid, under acidic conditions to form the benzoxazole ring.
Nitration: The benzoxazole derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions on the benzene ring.
Amidation: The nitrated benzoxazole compound is reacted with 4-methyl-3,5-dinitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and amidation steps to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the benzoxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic aqueous conditions.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its structural similarity to other bioactive benzoxazole derivatives.
Biological Studies: Used in studies to understand the interaction of benzoxazole compounds with biological targets, such as enzymes and receptors.
Material Science: Employed in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer activity. Additionally, the nitro groups can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a dinitrobenzamide moiety.
5-chloro-2-(4-nitrophenyl)benzoxazole: Lacks the dinitrobenzamide group, simpler structure.
4-methyl-3,5-dinitrobenzamide: Lacks the benzoxazole ring, simpler structure.
Uniqueness
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide is unique due to its combination of a benzoxazole ring with a dinitrobenzamide moiety, which imparts distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential for multiple biological activities, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4O6/c1-11-17(25(28)29)8-13(9-18(11)26(30)31)20(27)23-15-5-2-12(3-6-15)21-24-16-10-14(22)4-7-19(16)32-21/h2-10H,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPINRMSFBRIWRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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